![molecular formula ¹³C₅H₁₂N₂O₃S B1155796 L-Methionine [R,S]-Sulfoximine-13C5](/img/new.no-structure.jpg)
L-Methionine [R,S]-Sulfoximine-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine [R,S]-Sulfoximine-13C5, also known as this compound, is a useful research compound. Its molecular formula is ¹³C₅H₁₂N₂O₃S and its molecular weight is 185.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzyme Inhibition Studies
L-Methionine [R,S]-Sulfoximine-13C5 is primarily recognized for its role as an inhibitor of glutamine synthetase. This enzyme is crucial in the metabolism of ammonia in the brain, and its inhibition can provide insights into conditions like hyperammonemia and glutamate excitotoxicity. Research indicates that this compound can inhibit human glutamine synthetase in a biphasic manner, with initial reversible competitive inhibition followed by irreversible inactivation at higher concentrations .
Neuroprotective Effects
Studies have shown that L-Methionine [R,S]-Sulfoximine can exert neuroprotective effects in rodent models of acute liver disease and amyotrophic lateral sclerosis (ALS). For instance, prior administration of this compound has been observed to protect against acute ammonia toxicity and improve survival times in ALS models . The ability to mitigate the effects of excessive glutamate suggests potential therapeutic applications for neurodegenerative diseases.
Convulsant Activity Research
Interestingly, while L-Methionine [R,S]-Sulfoximine has therapeutic potential, it also exhibits convulsant properties at high concentrations. This duality makes it useful in studying seizure mechanisms and developing models for epilepsy research. The compound's unique ability to induce convulsions selectively allows researchers to explore the underlying biochemical pathways involved in seizure activity .
Case Study 1: Hyperammonemia
In a study involving rodent models, L-Methionine [R,S]-Sulfoximine was administered to assess its efficacy in treating hyperammonemia. Results indicated significant reductions in serum ammonia levels and associated neurotoxicity, highlighting its potential as a therapeutic agent for conditions characterized by elevated ammonia levels, such as liver failure .
Case Study 2: Amyotrophic Lateral Sclerosis
Research focusing on ALS demonstrated that chronic administration of L-Methionine [R,S]-Sulfoximine led to increased survival rates in affected mice. This finding underscores the compound's promise as a neuroprotective agent, particularly in diseases where glutamate toxicity plays a critical role .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Enzyme Inhibition | Inhibits glutamine synthetase, affecting ammonia metabolism | Biphasic inhibition profile observed |
Neuroprotection | Protects against neurotoxicity in liver disease and ALS | Increased survival rates in animal models |
Convulsant Activity | Induces seizures at high doses; useful for epilepsy research | Selective convulsant effects noted |
属性
分子式 |
¹³C₅H₁₂N₂O₃S |
---|---|
分子量 |
185.19 |
同义词 |
L-S-[3-Amino-3-carboxypropyl]-S-methyl-[R,S]-sulfoximine-13C5; (2S)-2-Amino-4-(S-methylsulfonimidoyl)butanoic Acid-13C5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。